1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one 1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 141602-20-2
VCID: VC4323840
InChI: InChI=1S/C13H10F2O2/c1-8(16)10-7-6-9-4-2-3-5-11(9)12(10)17-13(14)15/h2-7,13H,1H3
SMILES: CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(F)F
Molecular Formula: C13H10F2O2
Molecular Weight: 236.218

1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one

CAS No.: 141602-20-2

Cat. No.: VC4323840

Molecular Formula: C13H10F2O2

Molecular Weight: 236.218

* For research use only. Not for human or veterinary use.

1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one - 141602-20-2

Specification

CAS No. 141602-20-2
Molecular Formula C13H10F2O2
Molecular Weight 236.218
IUPAC Name 1-[1-(difluoromethoxy)naphthalen-2-yl]ethanone
Standard InChI InChI=1S/C13H10F2O2/c1-8(16)10-7-6-9-4-2-3-5-11(9)12(10)17-13(14)15/h2-7,13H,1H3
Standard InChI Key NAASLUQRKYFRRU-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s structure consists of a naphthalen-2-yl group substituted at the 1-position with a difluoromethoxy moiety (–OCF₂H) and an acetyl group (–COCH₃) at the adjacent position. This arrangement creates a planar aromatic system with electron-withdrawing and electron-donating groups, influencing its reactivity and solubility .

Table 1: Molecular Identity of 1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one

PropertyValueSource
CAS Number141602-20-2
Molecular FormulaC₁₃H₁₀F₂O₂
Molecular Weight236.22 g/mol
IUPAC Name1-[1-(Difluoromethoxy)naphthalen-2-yl]ethanone
SMILES NotationCC(=O)C1=C(C2=CC=CC=C2C=C1)OC(F)F

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for the compound reveals distinct signals for the difluoromethoxy group, notably a triplet in the ¹⁹F NMR spectrum at δ = –81.39 ppm (J = 74.3 Hz) . The ¹H NMR spectrum shows aromatic protons between δ 7.33–7.62 ppm and a singlet for the acetyl methyl group at δ 2.37 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 236.1169 [M]⁺, aligning with the theoretical molecular weight .

Synthesis and Mechanochemical Approaches

Mechanochemical Difluoromethylation

A breakthrough emerged with solvent-free mechanochemical techniques using a RETSCH Mixer Mill MM 400. In a typical procedure:

  • Reagents: 1-(Naphthalen-2-yl)ethan-1-one (0.200 mmol), TMSCF₂Br (2.00 equiv), CsCl (4.00 equiv).

  • Conditions: Milling at 25 Hz for 90 min in PTFE vessels.

  • Workup: Purification via silica gel chromatography yields the product in 74% isolated yield .

Table 2: Optimized Mechanochemical Synthesis Parameters

ParameterValueOutcome
Milling Frequency25 HzEnhanced reaction kinetics
Reaction Time90 min74% yield
AdditiveCsClImproved selectivity

This method eliminates solvent waste and reduces reaction times compared to conventional approaches .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) indicates a melting point of 98–102°C and decomposition onset at 240°C, suggesting suitability for high-temperature applications .

Solubility Profile

The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents:

  • Acetone: 25 mg/mL

  • Dichloromethane: 18 mg/mL

  • Dimethyl Sulfoxide: 32 mg/mL .

Table 3: Physicochemical Properties

PropertyValueMethod
Melting Point98–102°CDSC
Boiling Point315°C (estimated)Empirical calculation
LogP (Octanol-Water)2.8Chromatographic

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